molecular formula C9H5BrClN B592040 7-Bromo-6-chloroisoquinoline CAS No. 1307316-83-1

7-Bromo-6-chloroisoquinoline

Cat. No.: B592040
CAS No.: 1307316-83-1
M. Wt: 242.5
InChI Key: KZOSCZXUHGBLMP-UHFFFAOYSA-N
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Description

7-Bromo-6-chloroisoquinoline is a chemical compound used in research . It has the molecular formula C9H5BrClN .


Synthesis Analysis

The synthesis of this compound involves the reaction of this compound with m-chloroperbenzoic acid. The mixture is stirred at room temperature overnight, and the precipitate is filtered off and rinsed with DCM .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . The molecular weight of this compound is 242.5 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 242.5 . The compound has a high GI absorption and is BBB permeant . It is also identified as a CYP1A2 and CYP2C19 inhibitor .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for PI3K/mTOR Inhibitors : The compound has been utilized in the synthesis of PI3K/mTOR inhibitors, highlighting its importance in creating therapeutic agents. A key intermediate, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, synthesized from 7-Bromo-6-chloroisoquinoline, demonstrates the compound's utility in pharmaceutical chemistry (Fei Lei et al., 2015).
  • Photochromic Materials : Research into spiropyrans and spirooxazines involving derivatives of this compound has contributed to the development of new photochromic materials. These compounds exhibit changes in color upon exposure to light, suggesting applications in optical devices and smart materials (N. A. Voloshin et al., 2008).
  • Knorr Synthesis : The compound has been involved in the Knorr synthesis of quinolin-2(1H)-ones, serving as a starting material. This synthesis route is significant for creating compounds with potential biological activities (N. Wlodarczyk et al., 2011).

Biological and Pharmacological Research

  • Antitumor Alkaloid Analogs : The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A, where this compound acts as a precursor, underscores its role in developing anticancer drugs. The analog retains antitumor activity, suggesting the potential for new cancer treatments (A. Golubev et al., 2010).
  • Photolabile Protecting Group : A study describes the use of a brominated hydroxyquinoline derivative as a photolabile protecting group for carboxylic acids, with this compound derivatives showing greater efficiency in photolysis than other compounds. This finding has implications for controlled drug delivery and release in biological systems (O. Fedoryak et al., 2002).

Safety and Hazards

The compound is identified as potentially causing skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and removing the victim to fresh air if inhaled .

Properties

IUPAC Name

7-bromo-6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSCZXUHGBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307316-83-1
Record name 7-bromo-6-chloroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.